An In-Depth Technical Guide to 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride (CAS Number 119082-98-3)
An In-Depth Technical Guide to 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride (CAS Number 119082-98-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a thiophene acyl chloride, presents a versatile scaffold for the synthesis of a wide array of complex molecules. The inherent reactivity of the acyl chloride group, combined with the chelating potential of the pyridinyl-thiophene moiety, makes it a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights for laboratory and developmental use.
Physicochemical Properties
While specific experimental data for 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is not extensively documented in publicly available literature, its properties can be inferred from its constituent functional groups and related structures.
| Property | Value | Source/Justification |
| CAS Number | 119082-98-3 | [1][2] |
| Molecular Formula | C₁₀H₆ClNOS | [1][2] |
| Molecular Weight | 223.68 g/mol | [1][2] |
| Appearance | Expected to be a solid | Based on analogous acyl chlorides. |
| Solubility | Likely soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reactive with protic solvents (e.g., water, alcohols). | General reactivity of acyl chlorides. |
| Stability | Moisture-sensitive. Should be stored under inert atmosphere. | General reactivity of acyl chlorides. |
Synthesis and Purification
The synthesis of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is a two-step process. The first and most critical step is the formation of the C-C bond between the pyridine and thiophene rings to generate the precursor, 5-(2-pyridinyl)-2-thiophenecarboxylic acid. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. The subsequent step involves the conversion of the carboxylic acid to the highly reactive acyl chloride.
Part 1: Synthesis of 5-(2-Pyridinyl)-2-thiophenecarboxylic Acid
The Suzuki coupling is often the preferred method due to the lower toxicity and easier removal of boron-based reagents compared to the organotin reagents used in Stille coupling.
Caption: Suzuki coupling for the synthesis of the precursor carboxylic acid.
Causality: This protocol utilizes a palladium catalyst to facilitate the cross-coupling between an aryl bromide (2-bromothiophene-5-carboxylic acid) and an aryl boronic acid (2-pyridylboronic acid). The base is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system ensures the solubility of both the organic and inorganic reagents.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 2-bromothiophene-5-carboxylic acid (1.0 eq), 2-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). To this, add a solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq) dissolved in a minimal amount of water.
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Reaction Execution: Purge the flask with nitrogen for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Part 2: Conversion to 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation, readily achieved using thionyl chloride (SOCl₂).
Caption: Conversion of the carboxylic acid to the acyl chloride.
Causality: Thionyl chloride is a highly effective chlorinating agent that reacts with the carboxylic acid to form the acyl chloride. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. A catalytic amount of DMF can accelerate the reaction via the formation of a Vilsmeier-Haack intermediate.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (connected to a gas trap for HCl and SO₂), a dropping funnel, and a nitrogen inlet, suspend the 5-(2-pyridinyl)-2-thiophenecarboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM).
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Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq). Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature.
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Reaction Execution: After the addition is complete, heat the mixture to reflux (for toluene) or stir at room temperature (for DCM) until the reaction is complete (cessation of gas evolution and monitoring by IR spectroscopy for the disappearance of the broad O-H stretch and appearance of the acyl chloride C=O stretch).
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Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride, often obtained as a solid, can be used directly in subsequent reactions or purified by recrystallization from a non-protic solvent or by vacuum distillation if thermally stable.
Key Reactions and Applications
The primary utility of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride lies in its ability to act as an acylating agent, introducing the 5-(2-pyridinyl)-2-thenoyl moiety into various molecules. This is particularly relevant in the synthesis of amides and esters, which are common functional groups in biologically active compounds.
Amide Formation: A Gateway to Bioactive Molecules
The reaction with primary or secondary amines is a cornerstone application, leading to the formation of stable amide bonds. This reaction is fundamental in the synthesis of various enzyme inhibitors and receptor modulators. For instance, derivatives of 5-pyrrolopyridinyl-2-thiophenecarboxamides have been investigated as potent AKT kinase inhibitors.[3]
Caption: Amide formation via acylation of an amine.
Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. A non-nucleophilic base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
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Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under a nitrogen atmosphere and cool to 0 °C.
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Reagent Addition: Slowly add a solution of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride (1.1 eq) in the same solvent.
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Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine and thiophene rings are expected in the range of δ 7.0-9.0 ppm. The coupling patterns will be indicative of their relative positions. |
| ¹³C NMR | The carbonyl carbon is expected to have a chemical shift in the range of δ 160-170 ppm. Aromatic carbons will appear in the δ 120-155 ppm region. |
| IR | A strong C=O stretching vibration for the acyl chloride is anticipated around 1750-1800 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings will be present in the 1400-1600 cm⁻¹ region. |
| Mass Spec | The molecular ion peak [M]⁺ is expected at m/z = 223 (for ³⁵Cl) and 225 (for ³⁷Cl) in an approximate 3:1 ratio. Fragmentation may involve the loss of Cl• and CO. |
Safety and Handling
As with all acyl chlorides, 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and alcohols.
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Disposal: Dispose of in accordance with local, state, and federal regulations. Quench small amounts of residual acyl chloride carefully with a solution of sodium bicarbonate.
Conclusion
5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is a valuable and reactive building block with significant potential in the synthesis of complex organic molecules for drug discovery and materials science. Its synthesis, while requiring careful execution of modern cross-coupling and chlorination techniques, is accessible through established methodologies. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
Please note that direct references for the specific compound are limited. The following are for related compounds and general methodologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US10532982B2 - Processes and intermediates in the preparation of C5aR antagonists - Google Patents [patents.google.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 12. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]
- 15. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. carlroth.com [carlroth.com]
- 17. mdpi.com [mdpi.com]
- 18. uwaterloo.ca [uwaterloo.ca]
- 19. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 20. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 21. US11382979B2 - Biodegradable lipids for the delivery of active agents - Google Patents [patents.google.com]
